

# An In-depth Technical Guide to Albuterol Dimer (CAS Number 149222-15-1)

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## Compound of Interest

Compound Name: *Albuterol Dimer*

CAS No.: *149222-15-1*

Cat. No.: *B173769*

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Albuterol Dimer**, also known as Salbutamol EP Impurity N, a critical reference standard in the pharmaceutical industry. We will delve into its chemical identity, synthesis, analytical characterization, and pharmacological context, offering field-proven insights and detailed methodologies to support researchers and drug development professionals.

## Introduction: The Significance of Albuterol Dimer

Albuterol (Salbutamol) is a potent and widely used short-acting  $\beta$ 2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[3][4] In the manufacturing and stability testing of albuterol drug products, the identification and control of impurities are of paramount importance to ensure safety and efficacy.

**Albuterol Dimer** (CAS 149222-15-1) is a known process-related impurity of albuterol.[5][6] As a dimeric adduct, its formation is often associated with specific synthesis or degradation pathways. Regulatory bodies such as the European Pharmacopoeia (EP) mandate the monitoring and control of such impurities, making a thorough understanding of **Albuterol Dimer** essential for quality control and regulatory compliance in the pharmaceutical industry.[7] This guide serves as a technical resource for the synthesis, characterization, and analysis of this specific impurity.

## Chemical and Physical Properties

A clear understanding of the fundamental properties of **Albuterol Dimer** is the first step in any technical assessment.

Property	Value	Source(s)
CAS Number	149222-15-1	[7][8]
Molecular Formula	C <sub>26</sub> H <sub>40</sub> N <sub>2</sub> O <sub>5</sub>	
Molecular Weight	460.61 g/mol	
IUPAC Name	5-[[[5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-α <sup>1</sup> -[[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol	
Synonyms	Salbutamol Dimer, Salbutamol EP Impurity N	[6][7]

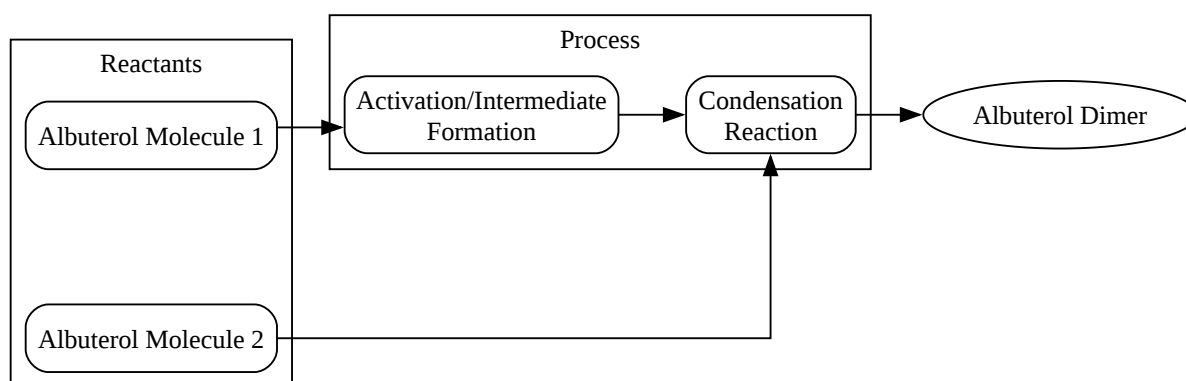
## Synthesis of Albuterol Dimer

The synthesis of **Albuterol Dimer** as a reference standard is crucial for its use in analytical method development and validation. While specific, detailed protocols for the synthesis of this exact dimer are not readily available in peer-reviewed literature, a plausible synthesis can be

extrapolated from general methods for the formation of salbutamol impurities and related phenolic compounds. The following represents a logical, stepwise approach.

## Conceptual Synthesis Workflow

The formation of **Albuterol Dimer** likely involves the condensation of two albuterol molecules. This can be conceptualized as an electrophilic substitution reaction on the phenolic ring of one albuterol molecule by a reactive intermediate derived from a second albuterol molecule.



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Caption: Conceptual workflow for the synthesis of **Albuterol Dimer**.

## Step-by-Step Synthesis Protocol

This protocol is a representative method based on known reactions for generating salbutamol impurities.<sup>[9]</sup>

Objective: To synthesize **Albuterol Dimer** in sufficient quantity and purity for use as a reference standard.

Materials:

- Albuterol base

- Methanol
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl) for pH adjustment
- Deionized water
- Round bottom flask with magnetic stirrer
- Heating mantle
- pH meter
- Standard laboratory glassware

#### Procedure:

- **Dissolution:** In a 250 mL one-neck round bottom flask, dissolve 2 g of Albuterol base in 50 mL of methanol with magnetic stirring.
- **Basification:** Slowly add 2 g of NaOH to the solution. Continue stirring and add an additional 50 mL of methanol to ensure complete dissolution of the albuterol base.[9]
- **Reaction:** Gently heat the reaction mixture with continuous stirring. The temperature should be carefully monitored to avoid excessive side product formation.
- **Monitoring:** The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[9] Take aliquots of the reaction mixture at regular intervals, quench with a small amount of dilute HCl to neutralize the base, and analyze by HPLC to observe the formation of the dimer peak.
- **Quenching and Neutralization:** Once the desired amount of dimer has been formed, cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute HCl to a pH of approximately 7.0.
- **Purification:** The crude product will be a mixture of starting material, the dimer, and other related substances. Purification can be achieved by preparative HPLC.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized **Albuterol Dimer**.

### High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of **Albuterol Dimer** and for its quantification in drug substance and product samples.

#### 4.1.1. HPLC Method for Purity Assessment

This method is adapted from established methods for the analysis of albuterol and its impurities.

Parameter	Condition
Column	C18, 4.6 mm x 250 mm, 5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 276 nm
Injection Volume	10 $\mu$ L

#### 4.1.2. Sample Preparation Protocol

- Standard Preparation: Accurately weigh approximately 10 mg of **Albuterol Dimer** reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
- Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the same diluent.
- Injection: Inject the prepared solutions onto the HPLC system.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural confirmation and can be used for highly sensitive quantification.

#### 4.2.1. LC-MS/MS Method Parameters

Parameter	Condition
LC System	UPLC with a C18 column (e.g., 2.1 mm x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transition	Precursor Ion (m/z)
461.3 [M+H] <sup>+</sup>	

#### 4.2.2. Rationale for Method Parameters

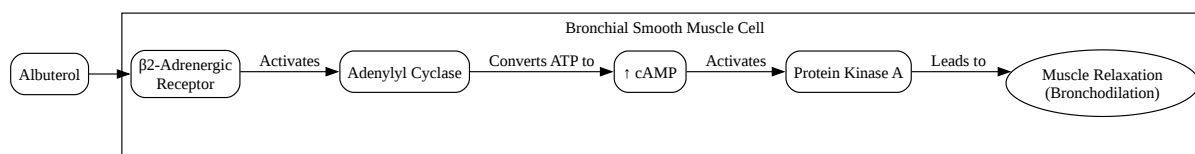
The use of a sub-2  $\mu\text{m}$  particle size column in UPLC allows for faster analysis times and better resolution. The acidic mobile phase promotes protonation of the analyte, which is necessary for positive mode ESI. The exact MS/MS transitions would need to be optimized by direct infusion of the purified dimer into the mass spectrometer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the synthesized dimer. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed. While specific spectral data for this exact dimer is not publicly available, the expected spectra would show characteristic signals for the aromatic protons, the aliphatic chains, and the tert-butyl groups, with complexities arising from the dimeric structure.

## Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of albuterol is mediated through its agonism at  $\beta_2$ -adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[2][10] This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4][11]



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Caption: Simplified signaling pathway of Albuterol.

The pharmacological activity of **Albuterol Dimer** has not been extensively studied. As an impurity, its primary relevance is in the context of pharmaceutical quality and safety. It is generally assumed that such process-related impurities have significantly lower or no pharmacological activity compared to the parent drug. However, without specific studies, this

cannot be definitively stated. Any toxicological assessment of albuterol would need to consider the potential effects of this and other impurities.

## Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[12][13] While specific forced degradation data for **Albuterol Dimer** is not available, a typical protocol for albuterol would involve subjecting the drug substance to stress conditions to identify potential degradation products.

## Forced Degradation Protocol

Objective: To assess the stability of **Albuterol Dimer** under various stress conditions.

Procedure:

- Acid Hydrolysis: Treat a solution of **Albuterol Dimer** with 1N HCl at 80°C for 2 hours.
- Base Hydrolysis: Treat a solution of **Albuterol Dimer** with 1N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat a solution of **Albuterol Dimer** with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Expose solid **Albuterol Dimer** to 105°C for 24 hours.
- Photolytic Degradation: Expose a solution of **Albuterol Dimer** to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples by the validated HPLC method to assess the degradation of the dimer and the formation of any new impurities.

## Conclusion

**Albuterol Dimer** (CAS 149222-15-1) is a critical impurity in the manufacturing of albuterol. A thorough understanding of its synthesis, characterization, and analytical determination is vital for ensuring the quality, safety, and efficacy of albuterol-containing drug products. This guide provides a comprehensive technical framework for researchers and drug development professionals working with this compound. The provided protocols, while based on established

methodologies for related compounds, offer a solid starting point for in-house method development and validation.

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